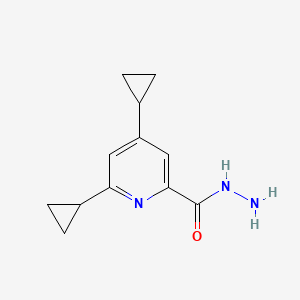

4,6-Dicyclopropylpicolinohydrazide

Description

4,6-Dicyclopropylpicolinohydrazide is a picolinohydrazide derivative featuring cyclopropyl substituents at the 4 and 6 positions of the pyridine ring. Cyclopropyl groups introduce steric constraints and electron-donating effects due to their strained three-membered ring structure, which may influence reactivity, solubility, and ligand-metal binding efficiency.

Properties

IUPAC Name |

4,6-dicyclopropylpyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-15-12(16)11-6-9(7-1-2-7)5-10(14-11)8-3-4-8/h5-8H,1-4,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBFOLJZQRMWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=C2)C(=O)NN)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dicyclopropylpicolinohydrazide typically involves the reaction of 4,6-dicyclopropyl-2-pyridinecarboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dicyclopropylpicolinohydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4,6-Dicyclopropylpicolinohydrazide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibitors and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dicyclopropylpicolinohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups and the pyridine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects: Cyclopropyl vs. Phenyl and Other Groups

The electronic and steric properties of substituents on the pyridine ring critically determine the behavior of picolinohydrazide derivatives. Below is a comparative analysis:

Table 1: Substituent Effects in Picolinohydrazide Derivatives

Key Findings :

- Cyclopropyl groups impart electron-donating character and moderate steric bulk compared to phenyl groups, which are larger and more resonance-active.

- Phosphine-containing analogs (e.g., 2-(2’-pyridyl)-4,6-diphenylphosphine) exhibit stronger π-backbonding with transition metals (e.g., Cr⁰, Mo⁰, W⁰) due to the phosphorus atom’s lone pairs, unlike nitrogen-based ligands .

Structural and Spectroscopic Comparisons

Crystallographic studies on Cr⁰, Mo⁰, and W⁰ complexes reveal that ligand substituents dictate coordination geometry:

- Phenyl-substituted pyridines (N,N ligands) form distorted octahedral geometries due to steric repulsion between phenyl groups and metal carbonyl fragments .

- Cyclopropyl analogs (hypothetical, based on trends) are predicted to adopt less distorted geometries, as smaller substituents reduce steric strain.

- Phosphine-containing ligands (P,N) exhibit shorter metal-ligand bond lengths (e.g., Mo–P = 2.45 Å vs. Mo–N = 2.15 Å), reflecting stronger covalent interactions .

Biological Activity

4,6-Dicyclopropylpicolinohydrazide is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a picolinohydrazide backbone with two cyclopropyl groups attached to the 4 and 6 positions. This structural configuration contributes to its unique reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O |

| Molar Mass | 218.25 g/mol |

| CAS Number | 1201633-61-5 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may act as an enzyme inhibitor, affecting the conformation of polypeptides and potentially slowing their hydrolysis. This mechanism can lead to enhanced drug efficacy by increasing the bioavailability of therapeutic agents.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cells in various models, possibly through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

-

Study on Antimicrobial Efficacy

- Objective: To evaluate the antimicrobial activity against Staphylococcus aureus.

- Method: Disk diffusion method was employed.

- Results: The compound showed significant inhibition zones compared to control antibiotics.

- Conclusion: Suggests potential as an alternative antimicrobial agent.

-

Investigation of Anticancer Effects

- Objective: Assess the cytotoxic effects on breast cancer cell lines (MCF-7).

- Method: MTT assay for cell viability.

- Results: A dose-dependent decrease in cell viability was observed.

- Conclusion: Indicates promising anticancer activity warranting further investigation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Methylpyridine | Moderate antibacterial | Less potent than dicyclopropyl variant |

| Picolinohydrazide | Limited antimicrobial activity | Lacks cyclopropyl substituents |

| Dicyclopropylamine | Antidepressant effects | Different mechanism of action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.